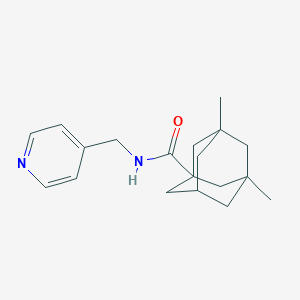
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide, also known as DAC, is a synthetic compound that has been widely used in scientific research. DAC is a derivative of amantadine, which is an antiviral drug. DAC has been found to have various biochemical and physiological effects, making it a promising compound for research in multiple fields.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide may act by inhibiting the activity of certain enzymes, such as histone deacetylases. This inhibition may lead to changes in gene expression, which could explain the various effects of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to inhibit the growth and proliferation of cancer cells. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been found to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide in lab experiments is its stability. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is a stable compound that can be easily synthesized and purified. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is its limited solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. One area of research could be the development of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide-based drugs for the treatment of cancer and viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide. Finally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide could be studied for its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide can be synthesized through a multi-step process that involves the reaction of amantadine with pyridine-4-carboxaldehyde. The resulting intermediate is then treated with methylmagnesium bromide, followed by acylation with adamantanecarboxylic acid chloride. The final product is purified through recrystallization.
Applications De Recherche Scientifique
3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been extensively studied for its potential use in various scientific fields. It has been found to have anticancer properties and has been used in cancer research. 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has also been studied for its antiviral properties and has been found to inhibit the replication of certain viruses. Additionally, 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has been used in neuroscience research, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-17-7-15-8-18(2,11-17)13-19(9-15,12-17)16(22)21-10-14-3-5-20-6-4-14/h3-6,15H,7-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZVEVZNJXUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199111 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-2-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5309236.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![2-butyl-6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309258.png)
![4-bromo-N-(2-(4-methoxyphenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5309260.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5309281.png)
![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)

![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)